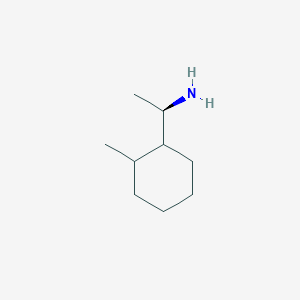

(1R)-1-(2-Methylcyclohexyl)ethanamine

Description

(1R)-1-(2-Methylcyclohexyl)ethanamine is a chiral primary amine featuring a cyclohexane ring substituted with a methyl group at the 2-position and an ethanamine moiety at the 1-position. Cyclohexyl-based amines are often explored in medicinal chemistry due to their lipophilicity and conformational flexibility, which can enhance blood-brain barrier penetration or receptor binding .

Properties

IUPAC Name |

(1R)-1-(2-methylcyclohexyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYXVEVQBRCEKX-QJAFJHJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCC1[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(1R)-1-(2-Methylcyclohexyl)ethanamine vs. Cyclohexylamine Derivatives

- 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3): This compound features an unsaturated cyclohexene ring and a two-carbon chain linking the amine to the ring. The ethylamine chain may also alter steric interactions in binding scenarios .

- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride :

The presence of a ketone group (C=O) on the cyclohexane ring increases polarity, likely enhancing water solubility compared to the methyl-substituted cyclohexane in the target compound. The quaternary ammonium structure further boosts solubility and stability but reduces membrane permeability .

Aromatic vs. Aliphatic Substituents

- (1R)-1-(3-Methoxyphenyl)ethanamine (CAS 618-126-5): Replacing the cyclohexyl group with a methoxy-substituted phenyl ring introduces aromaticity and electron-donating effects.

- (1R)-1-(Thiophen-2-yl)ethanamine (CAS 22038-88-6) :

The thiophene heterocycle provides sulfur-based resonance and moderate polarity. Compared to the purely aliphatic cyclohexane, this structure may enhance interactions with metal ions or polar enzyme pockets .

Physicochemical Properties (Inferred)

Key Differentiators and Challenges

- Chirality : The (1R) enantiomer may exhibit distinct pharmacological or catalytic activity compared to its (1S) counterpart, necessitating enantioselective synthesis .

- Synthetic Complexity : Introducing both methyl and amine groups stereoselectively on the cyclohexane ring requires precise catalytic or chiral resolution methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.